3-(Oxetan-3-yl)benzene-1-sulfonyl chloride
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Overview
Description
3-(Oxetan-3-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to a benzene ring that is further substituted with a sulfonyl chloride group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the oxetane ring, which can be achieved through intramolecular etherification or epoxide ring opening/closing reactions . The sulfonyl chloride group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and sulfonation steps. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Acidic or basic catalysts can facilitate ring-opening reactions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)benzene-1-sulfonyl chloride largely depends on its chemical reactivity. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with various biological targets, such as enzymes and receptors, leading to their biological effects . The oxetane ring can also undergo ring-opening reactions, which may further modulate the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-methanol: Contains an oxetane ring with a hydroxymethyl group.
3-Hydroxyoxetane: Features an oxetane ring with a hydroxyl group.
3-Iodooxetane: Contains an oxetane ring with an iodine substituent.
Uniqueness
3-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9ClO3S |
---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-(oxetan-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-2-7(4-9)8-5-13-6-8/h1-4,8H,5-6H2 |
InChI Key |
QTTUAXKMWZASQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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